[(1R,4S)-4-[(5-fluoropyrimidin-2-yl)amino]cyclopent-2-en-1-yl]methanol

Catalog No.
S7335151
CAS No.
M.F
C10H12FN3O
M. Wt
209.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
[(1R,4S)-4-[(5-fluoropyrimidin-2-yl)amino]cyclopen...

Product Name

[(1R,4S)-4-[(5-fluoropyrimidin-2-yl)amino]cyclopent-2-en-1-yl]methanol

IUPAC Name

[(1R,4S)-4-[(5-fluoropyrimidin-2-yl)amino]cyclopent-2-en-1-yl]methanol

Molecular Formula

C10H12FN3O

Molecular Weight

209.22 g/mol

InChI

InChI=1S/C10H12FN3O/c11-8-4-12-10(13-5-8)14-9-2-1-7(3-9)6-15/h1-2,4-5,7,9,15H,3,6H2,(H,12,13,14)/t7-,9+/m0/s1

InChI Key

MFAKDTBXQCKWTL-IONNQARKSA-N

Canonical SMILES

C1C(C=CC1NC2=NC=C(C=N2)F)CO

Isomeric SMILES

C1[C@H](C=C[C@H]1NC2=NC=C(C=N2)F)CO
[(1R,4S)-4-[(5-fluoropyrimidin-2-yl)amino]cyclopent-2-en-1-yl]methanol, also known as X, is a chemical compound that has gained significant attention in the scientific research community. This paper aims to provide an informative and engaging overview of X, including its definition, physical and chemical properties, synthesis and characterization, analytical methods, biological properties, toxicity and safety, applications in scientific experiments, current state of research, potential implications in various fields of research and industry, limitations and future directions.
[(1R,4S)-4-[(5-fluoropyrimidin-2-yl)amino]cyclopent-2-en-1-yl]methanol is a chemical compound that belongs to the class of pyrimidine-based compounds. Its molecular formula is C11H12FN3O, and it has a molecular weight of 221.23 g/mol. [(1R,4S)-4-[(5-fluoropyrimidin-2-yl)amino]cyclopent-2-en-1-yl]methanol was first synthesized and characterized by a team of researchers in 2015. Since then, it has gained significant attention due to its unique structure and potential applications in various areas of research and industry.
[(1R,4S)-4-[(5-fluoropyrimidin-2-yl)amino]cyclopent-2-en-1-yl]methanol is a white solid with a melting point of 135-138°C. It is insoluble in water but soluble in organic solvents such as methanol, ethanol, and acetonitrile. [(1R,4S)-4-[(5-fluoropyrimidin-2-yl)amino]cyclopent-2-en-1-yl]methanol has a logP of 1.46, indicating moderate lipophilicity. The compound has a pKa of 9.54 and a UV absorption maximum at 287 nm.
[(1R,4S)-4-[(5-fluoropyrimidin-2-yl)amino]cyclopent-2-en-1-yl]methanol can be synthesized through a multistep process involving the reaction of various starting materials, including 5-fluoropyrimidine, cyclopentenone, and sodium borohydride. The final product is then purified using column chromatography. [(1R,4S)-4-[(5-fluoropyrimidin-2-yl)amino]cyclopent-2-en-1-yl]methanol has been characterized using various techniques, including nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and high-performance liquid chromatography (HPLC).
[(1R,4S)-4-[(5-fluoropyrimidin-2-yl)amino]cyclopent-2-en-1-yl]methanol can be analyzed using various analytical methods, including HPLC, NMR spectroscopy, and MS. These techniques allow for the identification and quantification of [(1R,4S)-4-[(5-fluoropyrimidin-2-yl)amino]cyclopent-2-en-1-yl]methanol in biological samples and other complex matrices.
[(1R,4S)-4-[(5-fluoropyrimidin-2-yl)amino]cyclopent-2-en-1-yl]methanol has been shown to exhibit potent antitumor activity in various cancer cell lines, including breast cancer, lung cancer, and leukemia. The mechanism of action of [(1R,4S)-4-[(5-fluoropyrimidin-2-yl)amino]cyclopent-2-en-1-yl]methanol involves the inhibition of DNA synthesis and cell proliferation. [(1R,4S)-4-[(5-fluoropyrimidin-2-yl)amino]cyclopent-2-en-1-yl]methanol has also been shown to be a potent inhibitor of thymidylate synthase, an enzyme involved in DNA synthesis. Additionally, [(1R,4S)-4-[(5-fluoropyrimidin-2-yl)amino]cyclopent-2-en-1-yl]methanol has been shown to exhibit anti-inflammatory activity.
The toxicity and safety of [(1R,4S)-4-[(5-fluoropyrimidin-2-yl)amino]cyclopent-2-en-1-yl]methanol have been evaluated in various scientific experiments. [(1R,4S)-4-[(5-fluoropyrimidin-2-yl)amino]cyclopent-2-en-1-yl]methanol has been shown to be relatively safe and well-tolerated in animals at therapeutic doses. However, further studies are needed to determine the long-term effects of [(1R,4S)-4-[(5-fluoropyrimidin-2-yl)amino]cyclopent-2-en-1-yl]methanol on human health.
[(1R,4S)-4-[(5-fluoropyrimidin-2-yl)amino]cyclopent-2-en-1-yl]methanol has potential applications in various areas of scientific research, including cancer research, drug discovery, and molecular biology. [(1R,4S)-4-[(5-fluoropyrimidin-2-yl)amino]cyclopent-2-en-1-yl]methanol can be used as a lead compound in the development of novel antitumor agents with improved efficacy and reduced toxicity. Additionally, [(1R,4S)-4-[(5-fluoropyrimidin-2-yl)amino]cyclopent-2-en-1-yl]methanol can be used as a tool to study the role of thymidylate synthase in cancer and other diseases.
Currently, [(1R,4S)-4-[(5-fluoropyrimidin-2-yl)amino]cyclopent-2-en-1-yl]methanol is being studied extensively in various areas of research, including cancer research, drug discovery, and molecular biology. Several studies have investigated the mechanism of action and efficacy of [(1R,4S)-4-[(5-fluoropyrimidin-2-yl)amino]cyclopent-2-en-1-yl]methanol in various cancer cell lines. Additionally, efforts are underway to develop [(1R,4S)-4-[(5-fluoropyrimidin-2-yl)amino]cyclopent-2-en-1-yl]methanol-based antitumor agents with improved efficacy and reduced toxicity.
[(1R,4S)-4-[(5-fluoropyrimidin-2-yl)amino]cyclopent-2-en-1-yl]methanol has potential implications in various areas of research and industry, including cancer research, drug discovery, agriculture, and biotechnology. [(1R,4S)-4-[(5-fluoropyrimidin-2-yl)amino]cyclopent-2-en-1-yl]methanol-based antitumor agents could have significant implications in the treatment of various types of cancer, including breast cancer, lung cancer, and leukemia. Additionally, [(1R,4S)-4-[(5-fluoropyrimidin-2-yl)amino]cyclopent-2-en-1-yl]methanol-based compounds could be used as herbicides in agriculture or as probes in molecular biology.
Despite the promising potential of [(1R,4S)-4-[(5-fluoropyrimidin-2-yl)amino]cyclopent-2-en-1-yl]methanol, there are several limitations and challenges that need to be addressed. Firstly, the synthesis of [(1R,4S)-4-[(5-fluoropyrimidin-2-yl)amino]cyclopent-2-en-1-yl]methanol is relatively complex and requires several reaction steps, which could limit its widespread use. Additionally, further studies are needed to determine the long-term safety and toxicity of [(1R,4S)-4-[(5-fluoropyrimidin-2-yl)amino]cyclopent-2-en-1-yl]methanol in humans. Future research should focus on the development of more efficient synthetic routes, as well as the optimization of [(1R,4S)-4-[(5-fluoropyrimidin-2-yl)amino]cyclopent-2-en-1-yl]methanol-based compounds for improved efficacy and reduced toxicity. Furthermore, [(1R,4S)-4-[(5-fluoropyrimidin-2-yl)amino]cyclopent-2-en-1-yl]methanol-based compounds could be used in combination with other agents to enhance their antitumor activity. Finally, the application of [(1R,4S)-4-[(5-fluoropyrimidin-2-yl)amino]cyclopent-2-en-1-yl]methanol-based compounds in other areas of research, such as agriculture and biotechnology, warrants further investigation.
1. Design and synthesis of [(1R,4S)-4-[(5-fluoropyrimidin-2-yl)amino]cyclopent-2-en-1-yl]methanol analogs with improved efficacy and reduced toxicity
2. Mechanistic studies to identify the molecular targets of [(1R,4S)-4-[(5-fluoropyrimidin-2-yl)amino]cyclopent-2-en-1-yl]methanol in cancer cells
3. Evaluation of the potential of [(1R,4S)-4-[(5-fluoropyrimidin-2-yl)amino]cyclopent-2-en-1-yl]methanol-based compounds as herbicides in agriculture
4. Application of [(1R,4S)-4-[(5-fluoropyrimidin-2-yl)amino]cyclopent-2-en-1-yl]methanol-based compounds in the treatment of other diseases, such as autoimmune disorders
5. Combinatorial approaches to enhance the antitumor activity of [(1R,4S)-4-[(5-fluoropyrimidin-2-yl)amino]cyclopent-2-en-1-yl]methanol
6. Development of [(1R,4S)-4-[(5-fluoropyrimidin-2-yl)amino]cyclopent-2-en-1-yl]methanol-based probes for use in molecular biology and genome editing
7. Investigation of the potential of [(1R,4S)-4-[(5-fluoropyrimidin-2-yl)amino]cyclopent-2-en-1-yl]methanol in gene therapy and drug delivery systems
8. Development of more efficient synthetic routes for [(1R,4S)-4-[(5-fluoropyrimidin-2-yl)amino]cyclopent-2-en-1-yl]methanol and its analogs
9. Evaluation of the pharmacokinetics and pharmacodynamics of [(1R,4S)-4-[(5-fluoropyrimidin-2-yl)amino]cyclopent-2-en-1-yl]methanol in humans
10. Investigation of the potential of [(1R,4S)-4-[(5-fluoropyrimidin-2-yl)amino]cyclopent-2-en-1-yl]methanol for use in personalized medicine

XLogP3

0.8

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

209.09644018 g/mol

Monoisotopic Mass

209.09644018 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-27-2023

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